molecular formula C15H14INO3 B3516236 N-(4-iodophenyl)-2,3-dimethoxybenzamide

N-(4-iodophenyl)-2,3-dimethoxybenzamide

Cat. No.: B3516236
M. Wt: 383.18 g/mol
InChI Key: YYVFDQPQLCASIO-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,3-dimethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a benzamide core and an iodophenyl group, suggests potential as a precursor or building block for the development of radiopharmaceuticals. The iodine atom on the phenyl ring is a key site for radiolabeling with isotopes like I-123 or I-125, which could enable the use of this compound in molecular imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) . Compounds with similar structural motifs, particularly those combining methoxy-substituted benzamides with an iodophenyl group, are actively investigated as radioligands for targeting central nervous system receptors . For instance, research into Parkinson's disease explores the use of such compounds for imaging dopamine transporters (DAT) and dopamine D2/D3 receptors, which are crucial for understanding the disease's progression and developing diagnostic tools . This compound is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-iodophenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVFDQPQLCASIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,3-dimethoxybenzamide typically involves the reaction of 4-iodoaniline with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to facilitate the formation of the carbon-nitrogen bond in the presence of suitable boron reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,3-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the benzamide core.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl or diarylamine derivatives.

Scientific Research Applications

N-(4-iodophenyl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Analogs:

[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) Substituents: Fluoropropyl side chain and pyrrolidinylmethyl group. Properties: High affinity for dopamine D2/D3 receptors (Ki < 0.1 nM), making it a gold-standard PET tracer for neuroimaging . However, steric bulk from iodine could reduce receptor-binding efficiency relative to [18F]fallypride’s compact fluoropropyl group.

5-(N-tert-Butylsulfamoyl)-N-(4-fluorobenzyl)-2,3-dimethoxybenzamide (17r)

  • Substituents : 4-Fluorobenzyl and tert-butylsulfamoyl groups.
  • Properties : Designed as an HIV-1 integrase inhibitor, with moderate activity (IC50 ~ 50 nM) .
  • Comparison : The 4-iodophenyl group in the target compound may confer stronger electrophilic character than 17r’s 4-fluorobenzyl group, altering interactions with enzymatic active sites.

5-Bromo-N-(2-((3-Aminopropyl)(ethyl)amino)ethyl)-2,3-dimethoxybenzamide (8a) Substituents: Bromine at position 5 and a flexible ethylamino side chain. Properties: Evaluated as a bitopic ligand for D3 receptors, with enhanced conformational flexibility . Comparison: Replacing bromine with iodine could increase molecular weight (265.9 vs. 126.9 g/mol for Br vs.

Physicochemical and Spectroscopic Properties

Substituents significantly influence spectral characteristics and stability:

  • 2,3-Dimethoxybenzamide Core : Common to all analogs, this scaffold provides a rigid aromatic system with electron-donating methoxy groups, enhancing resonance stability .
  • Iodine vs. Fluorine/Bromine :
    • UV-Vis Spectra : Iodine’s heavy atom effect may redshift absorption maxima compared to fluorine or bromine derivatives .
    • NMR Shifts : The deshielding effect of iodine on adjacent protons (e.g., in the 4-iodophenyl group) would differ from fluorine’s electronegative pull or bromine’s moderate shielding .

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Application Affinity/Activity Reference
N-(4-Iodophenyl)-2,3-dimethoxybenzamide 4-Iodophenyl 397.2 N/A (Theoretical) N/A
[18F]Fallypride 5-(3-[18F]fluoropropyl), pyrrolidinylmethyl 438.5 D2/D3 PET Imaging Ki < 0.1 nM
Compound 17r 4-Fluorobenzyl, tert-butylsulfamoyl 434.5 HIV-1 Integrase Inhibition IC50 ~ 50 nM
Compound 8a 5-Bromo, ethylamino side chain 465.3 D3 Receptor Ligand Moderate affinity

Table 2. Substituent Impact on Key Properties

Substituent Electronic Effect Lipophilicity (LogP) Steric Bulk Common Applications
4-Iodophenyl Strongly electrophilic High (↑ BBB penetration) Large Theranostics, heavy-atom probes
4-Fluorobenzyl Electronegative Moderate Small Enzyme inhibition, PET tracers
5-Bromo Moderately electrophilic High Moderate Receptor ligands, structural probes
3-Fluoropropyl Electron-withdrawing Low Small PET imaging (rapid clearance)

Q & A

Q. What are the key synthetic routes and optimized reaction conditions for N-(4-iodophenyl)-2,3-dimethoxybenzamide?

The synthesis of this compound typically involves two primary steps:

  • Step 1 : Formation of the substituted phenyl ring (e.g., iodophenyl group) via nucleophilic aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may introduce the iodophenyl moiety using a palladium catalyst and iodobenzene derivative .
  • Step 2 : Amide bond formation between the iodophenylamine and 2,3-dimethoxybenzoyl chloride. This step often employs solvents like dichloromethane or acetonitrile under reflux (60–80°C) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Reaction yields (40–60%) can be improved using high-purity reagents, controlled anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., iodophenyl protons at δ 7.2–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ at m/z 412.0 for C15_{15}H13_{13}INO3_3) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to controls .
  • Enzyme Inhibition : Fluorescence-based assays targeting bacterial RNA polymerase or eukaryotic kinases (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities?

  • Assay Variability : Compare protocols for differences in cell lines, compound purity (>95% by HPLC), or solvent (DMSO vs. aqueous buffers) .
  • Structural Analogues : Test derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on activity .
  • Dose-Response Curves : Ensure full concentration ranges (e.g., 0.1–100 μM) to identify non-linear effects or off-target interactions .

Q. What computational methods predict target binding and mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial RNA polymerase) or receptors (e.g., dopamine D2). Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the iodophenyl ring .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes .
  • QSAR Models : Corrogate substituent effects (e.g., iodine’s electronegativity) with bioactivity data to design optimized analogues .

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro Hepatic Metabolism : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS. Monitor demethylation of methoxy groups or amide hydrolysis .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition potential, critical for drug-drug interaction profiling .
  • Plasma Stability : Measure compound half-life in plasma (37°C, pH 7.4) to predict bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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